Cas no 1804691-74-4 (2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol)
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol
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- Inchi: 1S/C8H5F2N3O3/c9-8(10)5-1-4(3-14)7(13(15)16)6(2-11)12-5/h1,8,14H,3H2
- InChI Key: LIGPIFQYYBEWCA-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CO)C(=C(C#N)N=1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 0.5
- Topological Polar Surface Area: 103
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041143-1g |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol |
1804691-74-4 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol
2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol: A Comprehensive Overview
The compound 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol, identified by the CAS number 1804691-74-4, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, difluoromethyl, nitro, and hydroxymethyl groups. The presence of these functional groups makes it a versatile compound with diverse reactivity and properties.
Recent studies have highlighted the importance of such multifunctional compounds in the development of new drugs and advanced materials. The cyano group, for instance, is known for its electron-withdrawing properties, which can influence the electronic characteristics of the molecule. Similarly, the difluoromethyl group introduces fluorine atoms, which are highly electronegative and can significantly alter the molecule's reactivity and stability. The nitro group further enhances the compound's potential as a precursor in various chemical reactions.
The pyridine ring serves as a central framework for these substituents, providing a rigid structure that facilitates specific interactions. This makes the compound particularly interesting for researchers exploring its role in drug design, where structural rigidity is often crucial for bioavailability and target specificity. Recent research has also focused on the synthesis of similar compounds with tailored substituents to optimize their pharmacokinetic properties.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions. The introduction of the difluoromethyl group typically involves nucleophilic substitution or addition reactions, while the nitration process is well-documented in organic chemistry literature. The hydroxymethylation step adds another layer of complexity but is essential for achieving the desired functionality.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in electronic materials, such as semiconductors or conductive polymers. Recent advancements in materials science have explored similar compounds for their potential in organic electronics, where functional groups like cyano and nitro can influence charge transport properties.
Moreover, the compound's reactivity has been studied in various catalytic processes. The presence of multiple functional groups allows for diverse catalytic applications, including oxidation reactions or enantioselective syntheses. Researchers have demonstrated that such compounds can act as efficient catalysts under specific conditions, opening new avenues for green chemistry and sustainable synthesis methods.
In conclusion, 2-Cyano-6-(difluoromethyl)-3-nitropyridine-4-methanol, with its CAS number 1804691-74-4, represents a promising molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, materials science, and catalysis. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing modern chemistry.
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